3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an amine group at position 2 and a pyridine-4-carbonyl moiety at position 3. The pyridine moiety introduces basicity and hydrogen-bonding capabilities, which may influence solubility and target-binding interactions in drug discovery contexts .
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13-11(9-2-1-3-10(9)17-13)12(16)8-4-6-15-7-5-8/h4-7H,1-3,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQOIUSHXQVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the formation of the thiophene ring can be achieved through a [3+2] cyclization reaction involving pyridinium 1,4-zwitterionic thiolates and activated allenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives of the compound, which can be further functionalized for various applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds related to 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exhibit significant antimicrobial properties. For instance, studies indicate that certain derivatives demonstrate high inhibition percentages against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. In particular, synthesized compounds have shown inhibition rates of up to 94.5% against E. coli at concentrations of 50 μg/mL .
Drug Design
The compound's structural features make it a candidate for drug design, particularly in targeting specific biological pathways. Its ability to modulate various biological receptors can be leveraged in developing treatments for diseases associated with these targets. The pyridine moiety contributes to favorable pharmacokinetic properties such as improved solubility and reduced protein binding .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic photovoltaic devices has been studied due to its ability to facilitate charge transport and enhance device efficiency. The compound's stability and electronic characteristics are beneficial for developing next-generation electronic materials .
Photovoltaic Applications
In the context of organic solar cells, research indicates that compounds like this compound can improve light absorption and energy conversion efficiency when used as active layers or additives in photovoltaic systems .
Catalytic Applications
Catalyst in Organic Reactions
The compound has been utilized as a catalyst in various organic reactions, particularly those involving transition metals such as palladium and copper. Its role in facilitating cross-coupling reactions has been documented, demonstrating its effectiveness in synthesizing complex organic molecules with high yields . This catalytic activity is attributed to its ability to stabilize reactive intermediates during the reaction process.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Antimicrobial Activity | Compounds derived from this compound showed up to 94.5% inhibition against E. coli | Development of new antimicrobial agents |
| Research on Organic Electronics | Enhanced charge transport properties when incorporated into organic photovoltaic devices | Improvement of solar cell efficiency |
| Catalytic Studies | Demonstrated effectiveness as a catalyst in Suzuki coupling reactions | Synthesis of complex organic compounds |
Mechanism of Action
The mechanism of action of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and commercial availability:
Key Observations:
Substituent Effects on Properties: Pyridine Position: The pyridine-2-carbonyl analog (vs. pyridine-4-carbonyl) may exhibit altered electronic properties due to differences in nitrogen lone-pair orientation, influencing solubility and intermolecular interactions . Trifluoromethyl/Bromo Groups: The 2-bromo-4-(trifluoromethyl)benzoyl substituent enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization in drug design .
Commercial Availability: Compounds like 3-[4-(trifluoromethyl)benzoyl]-... High purity (95%) is standard for commercial building blocks, ensuring reliability in downstream applications .
Biological Activity
3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- CAS Number : 1803593-69-2
- Chemical Structure : The compound features a cyclopenta[b]thiophene core with a pyridine carbonyl substitution, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research on related thiophene compounds has shown efficacy in inhibiting cancer cell proliferation. The activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-(4-chloro-phenoxy)-phenylamino)-piperidin-1-yl)ethanone | Leukemia (CCRF-CEM) | 0.01 | |
| 3-(Pyridine Carbonyl) Derivatives | Various | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
- Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related damage.
Case Studies
A recent study focused on the synthesis and biological evaluation of new tetracyclic systems that incorporate the thienopyridine scaffold demonstrated promising results in inhibiting acetylcholinesterase and butyrylcholinesterase. This suggests that similar structures could lead to advancements in treating conditions like Alzheimer's disease.
Q & A
Q. What synthetic strategies are recommended for achieving high-purity 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?
- Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization of thiophene precursors followed by pyridine-carbonyl coupling. Key steps include:
- Cyclopenta[b]thiophene Core Formation : Use cyclopentadiene or its derivatives with sulfur-containing reagents under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF) to form the fused thiophene ring .
- Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination, ensuring inert atmosphere conditions to prevent oxidation .
- Pyridine-4-Carbonyl Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) with pyridine-4-carbonyl chloride, optimizing solvent polarity (e.g., THF or DCM) and catalytic systems (e.g., Pd(PPh₃)₄) .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Look for characteristic signals: δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.2 ppm (thiophene protons), δ 2.5–3.2 ppm (cyclopentane CH₂ groups) .
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~165–170 ppm and aromatic carbons (thiophene/pyridine) at 110–150 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₁₃H₁₃N₂OS; theoretical m/z 261.08) .
- UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~270–290 nm) and charge-transfer bands (λmax ~320–340 nm) to assess electronic properties .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer : Begin with in vitro assays :
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorescence-based assays. Use IC₅₀ values to quantify potency .
- Cell Viability : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
- Binding Affinity : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., EGFR or Bcl-2) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Combine density functional theory (DFT) and molecular docking :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PDB: 1M17 for kinases). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict bioavailability (%ABS = 65–70) and blood-brain barrier penetration (logBB < 0.3) .
Q. How can researchers resolve contradictions in observed biological activity data across studies?
- Methodological Answer : Follow a systematic approach:
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media) to rule out experimental variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Target Validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm the compound’s mechanism of action .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Focus on structural modifications :
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the cyclopentane ring or pyridine moiety. Use logP calculations (ChemAxon) to target logP < 3 .
- Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation. Validate stability in liver microsomes .
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
